Einecs 222-905-1
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Overview
Description
Ammonium 8-chlorohexadecafluoro-7-methyloctanoate is a chemical compound with the molecular formula C9H4ClF16NO2 and a molecular weight of 497.561 g/mol . It is known for its unique chemical structure, which includes a perfluorinated carbon chain, making it highly resistant to chemical and thermal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 8-chlorohexadecafluoro-7-methyloctanoate typically involves the reaction of 8-chlorohexadecafluoro-7-methyloctanoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium 8-chlorohexadecafluoro-7-methyloctanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound .
Scientific Research Applications
Ammonium 8-chlorohexadecafluoro-7-methyloctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving perfluorinated compounds and their biological effects.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ammonium 8-chlorohexadecafluoro-7-methyloctanoate involves its interaction with molecular targets through its perfluorinated carbon chain. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ammonium perfluorooctanoate
- Ammonium perfluorononanoate
- Ammonium perfluorodecanoate
Comparison
Ammonium 8-chlorohexadecafluoro-7-methyloctanoate is unique due to the presence of a chlorine atom and a methyl group in its structure, which distinguishes it from other perfluorinated ammonium salts. This unique structure imparts different chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
Einecs 222-905-1, commonly known as Asulam, is a chemical compound primarily used as an herbicide. Its biological activity is a subject of significant interest due to its applications in agriculture and potential impacts on human health and the environment. This article explores the biological activity of Asulam, focusing on its mechanisms of action, toxicological effects, and regulatory status.
Asulam functions primarily as a systemic herbicide, inhibiting the growth of specific weeds by interfering with their physiological processes. It acts through the following mechanisms:
- Inhibition of Photosynthesis : Asulam disrupts the photosynthetic process in target plants, leading to reduced growth and eventual plant death.
- Amino Acid Synthesis Disruption : The compound inhibits the synthesis of certain amino acids essential for plant growth, which contributes to its herbicidal effects.
Toxicological Profile
The toxicological profile of Asulam has been extensively studied to evaluate its safety for human health and environmental impact. Below is a summary of key findings:
Case Studies
Several studies have investigated the biological effects of Asulam on various organisms. Notable findings include:
- Aquatic Toxicity Study :
- Plant Response Studies :
Regulatory Status
Asulam is regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework in Europe. Its registration requires comprehensive data on its biological activity and potential hazards. Key regulatory insights include:
- Compliance with REACH : Asulam has undergone extensive testing to meet REACH requirements, focusing on endpoints like reproductive toxicity and environmental impact .
- Current Classification : Asulam is not classified as a carcinogen or reproductive toxin under current European regulations, which reflects its relatively low risk profile when used according to guidelines .
Properties
CAS No. |
3658-57-9 |
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Molecular Formula |
C9H4ClF16NO2 |
Molecular Weight |
497.56 g/mol |
IUPAC Name |
azane;7-[chloro(difluoro)methyl]-2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluorooctanoic acid |
InChI |
InChI=1S/C9HClF16O2.H3N/c10-8(22,23)3(13,9(24,25)26)5(16,17)7(20,21)6(18,19)4(14,15)2(11,12)1(27)28;/h(H,27,28);1H3 |
InChI Key |
PMSOLKLHKDPYPN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)Cl)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Origin of Product |
United States |
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